N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
This compound features a benzo[d]imidazole core fused with a tetrahydrofuran moiety, substituted at the 5-position with a carboxamide group linked to a hydroxymethyl-furan derivative. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrogen bonding and π-π interactions are critical .
Properties
IUPAC Name |
N-[[5-(hydroxymethyl)furan-2-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-7-11-3-2-10(20-11)6-15-14(19)9-1-4-12-13(5-9)17-8-16-12/h2-3,8-9,18H,1,4-7H2,(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPGPUMFCHOBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CC=C(O3)CO)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that n-substituted 5-(hydroxymethyl)-2-furfurylamines, a class of compounds to which this molecule belongs, have recognized pharmaceutical activity. The specific targets would depend on the exact biological or pharmacological context in which the compound is used.
Mode of Action
It is known that furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. The specific interactions with its targets and the resulting changes would be dependent on the exact biological context and the specific targets involved.
Biochemical Pathways
Furan-containing compounds are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties. The downstream effects would depend on the specific pathways and biological context involved.
Biological Activity
N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furan moiety and a benzimidazole core, which are known for their diverse biological activities. The presence of the hydroxymethyl group on the furan ring enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives. For example, a related furan derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The compound's structure suggests it may interact similarly due to the presence of the furan ring.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 22 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of compounds containing furan and imidazole rings has been documented extensively. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives showed significant cytotoxic effects on HeLa and HepG2 cancer cell lines . The proposed mechanism involves mitochondrial modification and induction of apoptosis.
Case Study: Anticancer Effects
A study investigating various furan derivatives found that certain compounds significantly inhibited cell proliferation in cervical cancer models. The most effective derivative had an IC50 value of 0.15 ± 0.05 µg/mL against HeLa cells . This suggests that this compound could exhibit similar or enhanced activity due to its structural similarities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings have been shown to inhibit key enzymes such as farnesyltransferase, which is crucial in cancer cell signaling pathways .
- Reactive Oxygen Species (ROS) Generation : Furan derivatives often induce oxidative stress in cells, leading to apoptosis .
- Membrane Disruption : The hydrophobic nature of the benzimidazole core may facilitate interaction with cellular membranes, disrupting their integrity and leading to cell death.
Future Directions
Further research is necessary to elucidate the specific biological pathways affected by this compound. In vitro and in vivo studies are essential to determine its efficacy and safety profile as a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to structurally related benzimidazole and imidazole derivatives (Table 1):
Physicochemical Properties
- Hydrophilicity : The hydroxymethyl-furan substituent in the target compound increases polarity compared to methoxy- or nitro-substituted analogs, as seen in (hydroxy-phenyl derivatives with high melting points >300°C) .
- Solubility : While direct solubility data for the target compound is unavailable, analogs with ester groups (e.g., ethyl carboxylates in ) exhibit lower aqueous solubility than carboxamides due to reduced H-bonding capacity .
Key Research Findings
- Synthetic Feasibility : The hydroxymethyl-furan moiety can be synthesized via furan ring functionalization, analogous to methods in for nitro- and chlorophenyl-furan derivatives .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., hydroxymethyl) enhance solubility and target binding in polar environments.
- Bulky substituents (e.g., methoxyphenyl in ) may reduce bioavailability but improve receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
